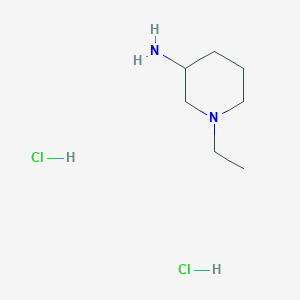
2-Ethyloxan-4-amine
Vue d'ensemble
Description
2-Ethyloxan-4-amine is a chemical compound with the IUPAC name 2-ethyltetrahydro-2H-pyran-4-amine . It possesses unique properties that make it indispensable in various scientific fields, including catalysis, drug discovery, and material science .
Molecular Structure Analysis
The molecular formula of this compound is C7H15NO , with a molecular weight of 129.2 g/mol . Its InChI code is 1S/C7H15NO/c1-2-7-5-6(8)3-4-9-7/h6-7H,2-5,8H2,1H3 .
Applications De Recherche Scientifique
Versatile Protecting and Activating Groups for Amine Synthesis
2-Ethyloxan-4-amine derivatives have been investigated for their utility as versatile protecting and activating groups in amine synthesis. For example, the synthesis and application of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new sulfonating agent for amines have demonstrated the compound's utility in activating amines for further chemical reactions. Such compounds exhibit stability under basic and reductive conditions and are removed by heating in a hot aqueous solution of trifluoroacetic acid, indicating their potential in synthetic organic chemistry (Sakamoto et al., 2006).
Biomedical Applications of Poly(2-oxazoline)s
Research into poly(2-alkyl/aryl-2-oxazoline)s (PAOx), polymers related to this compound, has shown significant potential in biomedical applications. The chemical versatility of PAOx, compared to poly(ethylene glycol) (PEG), has driven interest in their use for drug delivery and tissue engineering. The ability to introduce a wide range of functionalities into PAOx through post-polymerization modification has opened new avenues for creating biocompatible and multifunctional materials for medical applications (Mees & Hoogenboom, 2015).
Advanced Materials and Surface Modification
The synthesis of block copolymers incorporating this compound derivatives demonstrates the compound's role in creating advanced materials. For instance, poly(2-ethyl-2-oxazoline)-b-poly(styrene) copolymers have been synthesized, showcasing the integration of this compound derivatives into materials with potential applications ranging from drug delivery systems to nanotechnology. These copolymers exhibit micellization behavior, suggesting their use in creating self-assembled structures with applications in nanomedicine and materials science (Becer et al., 2008).
Functionalization and Polymers for Antifouling Applications
The antifouling behavior of poly(2-ethyl-2-oxazoline) (PEtOx) coatings, functionalized with amine end-groups derived from this compound, has been evaluated. These materials show promise in reducing biofilm formation on surfaces, indicating their potential in developing antifouling coatings for marine and medical devices. The study highlights the versatility of this compound derivatives in surface engineering and materials science applications (Tauhardt et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-5-6(8)3-4-9-7/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVPCXTWGZXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334147-26-0 | |
| Record name | 2-ethyloxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dibromoimidazo[1,2-a]pyridine](/img/structure/B3232043.png)





![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3232096.png)


